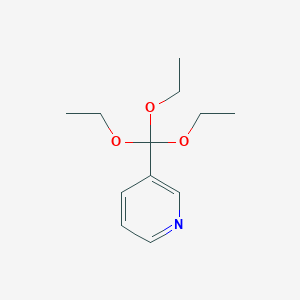
3-(Triethoxymethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Triethoxymethyl)pyridine: is an organic compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of a triethoxymethyl group attached to the third position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triethoxymethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with triethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction efficiency. The use of advanced purification techniques like distillation and crystallization ensures the removal of impurities and the isolation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Triethoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Alkyl halides, organometallic reagents, aprotic solvents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated pyridine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Triethoxymethyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyridine derivatives and heterocyclic compounds .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural pyridine-containing molecules makes it a valuable tool in biochemical assays .
Medicine: Its ability to interact with specific molecular targets in the body makes it a promising candidate for drug design .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of 3-(Triethoxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In receptor-mediated processes, it can act as an agonist or antagonist, influencing cellular signaling and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Pyridine: A basic aromatic heterocycle with a nitrogen atom at position 1.
3-Methylpyridine: A methyl-substituted pyridine with similar chemical properties.
Pyridine N-oxide: An oxidized form of pyridine with increased electron density at the nitrogen atom.
Uniqueness: 3-(Triethoxymethyl)pyridine is unique due to the presence of the triethoxymethyl group, which imparts distinct chemical reactivity and physical properties. This functional group enhances the compound’s solubility in organic solvents and its ability to participate in various chemical reactions. Additionally, the triethoxymethyl group can influence the compound’s interaction with biological targets, making it a valuable tool in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C12H19NO3 |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
3-(triethoxymethyl)pyridine |
InChI |
InChI=1S/C12H19NO3/c1-4-14-12(15-5-2,16-6-3)11-8-7-9-13-10-11/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
CTZOHFRDFXZDHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CN=CC=C1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


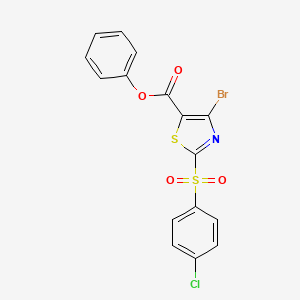

![2-Methyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13007369.png)
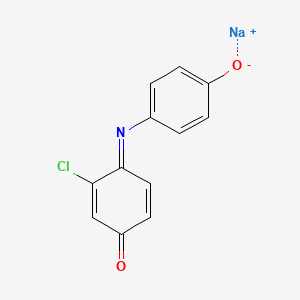
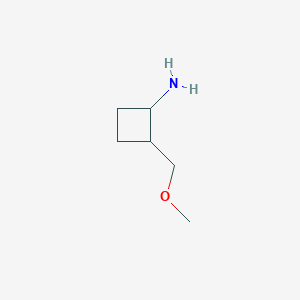
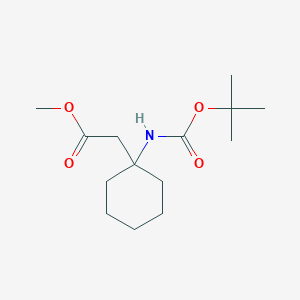
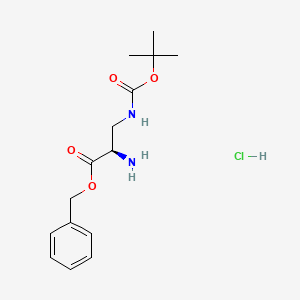
![2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide](/img/structure/B13007416.png)

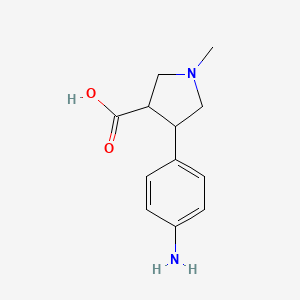
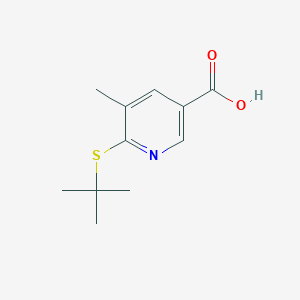

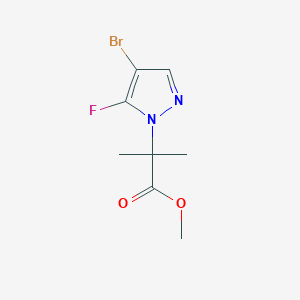
![ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B13007447.png)
